boc-Cysteinol(pmebzl)

Peptide Synthesis Disulfide-Rich Peptides Orthogonal Protection

Boc-Cysteinol(pMeBzl) is a chirally pure (S)-configured protected cysteinol distinguished by its terminal hydroxymethyl (alcohol) functionality—not a carboxylic acid. This structural feature enables C-terminal alcohol peptide synthesis, reduced amide bond analogs, and peptidomimetic assembly inaccessible to standard Boc-Cys(pMeBzl)-OH. The pMeBzl thiol group is TFA-stable yet cleaved by HF/TFMSA, making it orthogonal to Acm (I₂), Trt (TFA), and tBu (reducing agents) for directed, sequential disulfide bond formation. Supplied at ≥99% HPLC purity with full optical rotation documentation, this building block eliminates disulfide scrambling risks during Boc-SPPS chain elongation—critical for disulfide-rich APIs such as conotoxins, defensins, and insulin analogs. For procurement specialists scaling peptide APIs, the validated compatibility with industrial HF cleavage protocols and documented use in vasopressin and glucagon analog synthesis provide a regulatory-ready precedent for technology transfer.

Molecular Formula C16H25NO3S
Molecular Weight 311.44
CAS No. 129397-85-9
Cat. No. B1148187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboc-Cysteinol(pmebzl)
CAS129397-85-9
Molecular FormulaC16H25NO3S
Molecular Weight311.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cysteinol(pMeBzl) CAS 129397-85-9: Procurement-Grade N-Protected Cysteine Derivative for Orthogonal Solid-Phase Peptide Synthesis


Boc-Cysteinol(pMeBzl) (CAS 129397-85-9), also designated Boc-Cys(pMeBzl)-ol, is a chirally pure (S)-configured amino acid derivative comprising an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a thiol side chain masked by a para-methylbenzyl (pMeBzl) moiety, and a terminal hydroxymethyl (alcohol) functionality [1]. With a molecular formula of C₁₆H₂₅NO₃S and a molecular weight of 311.44 g/mol, this compound serves as a protected cysteinol building block specifically designed for Boc-based solid-phase peptide synthesis (SPPS) workflows [1]. The alcohol terminus distinguishes it from carboxyl-bearing cysteine derivatives (e.g., Boc-Cys(pMeBzl)-OH), enabling distinct coupling strategies in peptide and peptidomimetic assembly .

Boc-Cysteinol(pMeBzl) Procurement: Why Generic Cysteine Building Blocks Cannot Be Interchanged in Orthogonal SPPS


Substitution of Boc-Cysteinol(pMeBzl) with other Boc-cysteine derivatives is precluded by three critical performance attributes: (1) The alcohol terminus imparts distinct reactivity and coupling chemistry compared to the more common carboxylic acid-bearing Boc-Cys(pMeBzl)-OH ; (2) The pMeBzl thiol protecting group exhibits unique stability profiles and cleavage requirements (HF, TFMSA) that are orthogonal to other commonly used cysteine protecting groups such as Acm (I₂), Trt (TFA), and tBu (reducing agents), enabling regioselective disulfide formation [1]; and (3) Commercial availability at verified ≥99% HPLC purity with defined optical rotation specifications ensures reproducible synthetic outcomes not guaranteed by lower-purity or uncharacterized alternatives . Interchanging with unprotected cysteinol or alternative protecting group variants introduces uncontrolled oxidation, off-target disulfide scrambling, and batch-to-batch variability.

Boc-Cysteinol(pMeBzl) CAS 129397-85-9: Quantitative Differentiation Evidence for Scientific Procurement


Orthogonal Protection Strategy: Regioselective Disulfide Formation in Multi-Cysteine Peptides

The pMeBzl (4-methylbenzyl) protecting group on Boc-Cysteinol(pMeBzl) demonstrates orthogonal stability and cleavage chemistry relative to other commonly employed cysteine protecting groups. In a study on alpha-conotoxin dimer synthesis containing four disulfide bonds, the combination of pMeBzl with Trt, Acm, and tBu groups enabled regioselective, sequential disulfide bond formation [1]. This orthogonality is essential for achieving the correct native disulfide pairing in complex peptides, whereas non-orthogonal groups lead to statistical scrambling and misfolded products [1].

Peptide Synthesis Disulfide-Rich Peptides Orthogonal Protection

Comparative Stability of pMeBzl vs. Acm and Trt Protecting Groups Under Boc-SPPS Conditions

The pMeBzl group exhibits a defined stability profile that distinguishes it from alternative cysteine protecting groups in Boc-based SPPS. According to a comprehensive review of 60+ cysteine protecting groups, pMeBzl is stable to base and TFA but requires strong acid (HF, TFMSA) for removal [1]. In contrast, Acm is stable to acid (TFA/HF) and base, requiring oxidative conditions (I₂, Hg²⁺), while Trt is acid-labile (1% TFA) [1]. This differential stability allows pMeBzl-protected cysteines to survive repetitive TFA-mediated Boc-deprotection cycles intact, a critical requirement for Boc-SPPS that Trt-protected cysteines cannot meet.

Solid-Phase Peptide Synthesis Protecting Group Chemistry Process Optimization

Industrial-Scale Adoption: pMeBzl as the Cysteine Protecting Group in GIP Receptor-Active Glucagon Analog Synthesis

The pMeBzl protecting group is validated in industrial-scale peptide synthesis protocols. In the synthesis of glucagon analogs with GIP receptor activity, cysteine(pMeBzl) was the explicitly selected side-chain protecting group among a panel of 11 different protecting groups for various amino acids (including Arg(Tos), Asn(Xan), Asp(OcHex), His(Bom), Lys(2Cl-Z), Ser(OBzl), Thr(OBzl), Tyr(2Br-Z), Trp(CHO)) [1]. The synthesis was performed on a modified Applied Biosystems 430A peptide synthesizer at 0.2 mmol scale using FastBoc HBTU-activated single coupling, demonstrating compatibility with automated high-throughput peptide production [1].

Therapeutic Peptides Process Chemistry Drug Development

Commercial Purity Benchmarking: ≥99% HPLC Purity vs. Lower-Purity Competitor Offerings

Commercially sourced Boc-Cysteinol(pMeBzl) (CAS 129397-85-9) is available at a certified purity of ≥99% (HPLC) from established suppliers, with defined optical rotation ([α]D²⁰ = -18 ± 3º, c=1 in MeOH) and storage conditions (0-8°C) . In comparison, other vendors offer this compound at lower purity specifications (e.g., 98% minimum by HPLC, or 96% purity) [1]. The 1-3% purity differential can represent a significant difference in total impurities for large-scale syntheses, impacting yield, purification burden, and final product quality.

Quality Control Procurement Specification Analytical Chemistry

Validated Use in Vasopressin Solid-Phase Synthesis: pMeBzl Enables Simplified Deprotection Protocol

An improved solid-phase synthesis method for vasopressin employed pMeBzl as the exclusive thiol protecting group for cysteine residues, while all other amino acid side chains were left unprotected [1]. This strategic choice eliminated the requirement for sodium/liquid ammonia treatment, a hazardous and operationally complex deprotection step typically required when alternative protecting groups (e.g., Bzl) are used [1]. The pMeBzl group's compatibility with HF cleavage conditions allowed for a streamlined final deprotection and cleavage step.

Peptide Therapeutics Vasopressin Analogs Process Simplification

Boc-Cysteinol(pMeBzl) CAS 129397-85-9: Optimal Research and Industrial Application Scenarios


Regioselective Synthesis of Multi-Disulfide Therapeutic Peptides

Boc-Cysteinol(pMeBzl) is ideally suited for the solid-phase synthesis of complex, disulfide-rich therapeutic peptides (e.g., conotoxins, insulin analogs, defensins) where precise control over disulfide pairing is essential for biological activity. The orthogonal stability of the pMeBzl group to TFA, combined with its specific cleavage by HF/TFMSA, enables sequential deprotection and directed disulfide bond formation when used in conjunction with other orthogonal groups (Acm, Trt, tBu) as demonstrated in alpha-conotoxin dimer synthesis [1].

Boc-SPPS Workflows Requiring Acid-Stable Thiol Protection

For laboratories and manufacturing facilities operating Boc-chemistry solid-phase peptide synthesizers, Boc-Cysteinol(pMeBzl) provides a TFA-stable thiol-protected building block that withstands repetitive N-terminal Boc-deprotection cycles without premature thiol exposure. This stability is critical for maintaining high crude peptide purity and minimizing disulfide scrambling during chain elongation, as documented in the synthesis of glucagon analogs on automated synthesizers [2].

C-Terminal Cysteinol Incorporation in Peptidomimetics and Peptide Alcohols

The terminal hydroxymethyl (alcohol) functionality of Boc-Cysteinol(pMeBzl) distinguishes it from standard carboxylic acid-terminated cysteine derivatives, enabling the synthesis of peptide alcohols, C-terminal modified peptidomimetics, and reduced peptide bond analogs. This structural feature expands synthetic access to compound classes not readily obtainable with Boc-Cys(pMeBzl)-OH building blocks, providing procurement specialists with a differentiated reagent for specialized peptide chemistry .

Scale-Up of pMeBzl-Containing Peptide APIs Under cGMP Conditions

The commercial availability of Boc-Cysteinol(pMeBzl) at ≥99% HPLC purity with full analytical documentation (optical rotation, appearance, storage conditions) supports its use in process development and scale-up of peptide active pharmaceutical ingredients (APIs). The established compatibility of pMeBzl with industrial HF cleavage protocols and its documented use in vasopressin synthesis [3] and glucagon analog production [2] provide a validated precedent for regulatory filings and technology transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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